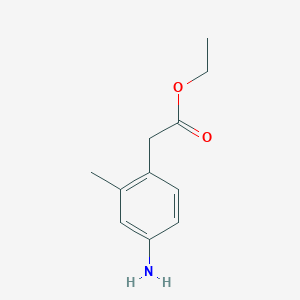

Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Esters, including “Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the splitting of the ester compound by water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Ureido Sugars : Amino acid methyl, ethyl, or benzyl esters, including Benzeneacetic acid, 4-amino-2-methyl-, ethyl ester, are utilized as amination agents in synthesizing ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

High-Pressure Reactions : Under different experimental conditions, esters like this compound react with amines to form various products. The reaction results depend on the nature of the amine and the experimental conditions, such as temperature and pressure (Rulev et al., 1998).

Combinatorial Synthesis : The reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with various carboxylic acid chlorides, including benzeneacetic acid derivatives, produces 5-substituted oxazole-4-carboxylic acid esters. This method is applicable to a range of derivatives (Tormyshev et al., 2006).

Reaction with Aminothiophenols : Benzeneacetic acid derivatives react with aminothiophenols to form benzothiazole derivatives, showcasing their versatility in synthesizing heterocyclic compounds (Avramenko et al., 1978).

Biochemical Applications

Synthesis of Aminothiazoles : Ethyl esters of benzeneacetic acid derivatives react with specific sulfides to form aminothiazole carboxylic acid ethyl esters, which are structurally significant for biochemical applications (Golankiewicz et al., 1985).

Peptide Synthesis : The synthesis of peptidyl derivatives involves reactions of benzeneacetic acid ethyl esters with other compounds. This methodology is instrumental in developing potential proteinase inhibitors, crucial in biochemical research (Angelastro et al., 1992).

Apoptosis-Inducing Agents in Cancer Research : Compounds derived from benzeneacetic acid ethyl esters have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Certain derivatives show potential as apoptosis-inducing agents, which is significant in cancer research (Gad et al., 2020).

properties

IUPAC Name |

ethyl 2-(4-amino-2-methylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQLFJVXJWXVAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1380394.png)

![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)

![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)

![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)